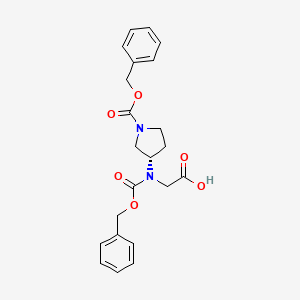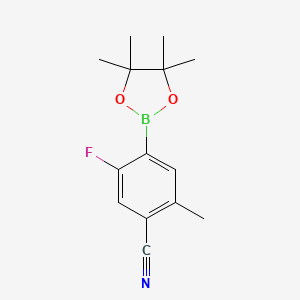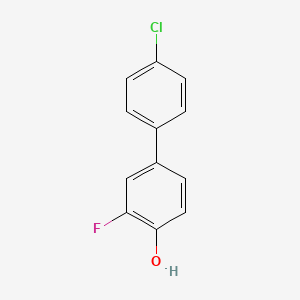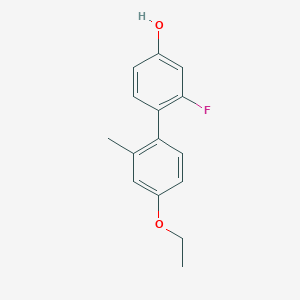
(2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride
説明
科学的研究の応用
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity
Iron(III) complexes, involving ligands like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been studied for their photocytotoxic properties. These complexes exhibit remarkable photocytotoxicity in red light, making them potential candidates for targeted cancer therapies (Basu et al., 2014).
Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with aryl aldehydes/ketones, have been investigated for their anticonvulsant activity. Some compounds in this category demonstrated significant seizure protection, highlighting their potential in anticonvulsant drug development (Pandey & Srivastava, 2011).
Diiron(III) Complexes as Functional Models for Methane Monooxygenases
Diiron(III) complexes, involving ligands such as N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, have been studied for their ability to catalyze the selective hydroxylation of alkanes. This research has implications for understanding and mimicking the function of methane monooxygenases (Sankaralingam & Palaniandavar, 2014).
Synthesis and Characterization of Heterocyclic Schiff Bases
Novel Schiff bases of 3-aminomethyl pyridine have been synthesized and characterized, showing potential as anticonvulsant agents. This study contributes to the development of new drugs for treating seizures (Pandey & Srivastava, 2011).
Iron(III) Complexes of Pyridoxal Schiff Base
Iron(III) complexes with pyridoxal (vitamin B6) Schiff bases and modified dipicolylamines have been investigated for enhanced cellular uptake and significant photocytotoxicity in cancer cells. This research could inform the design of novel anticancer agents (Basu et al., 2015).
Catalytic Applications of Palladacycles
Palladacycles synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have shown good activity and selectivity in catalytic applications, including C–H bond activation. This research is relevant for developing more efficient catalysts in chemical reactions (Roffe et al., 2016).
Spin-Crossover and Crystallographic Phase Changes in Iron(II) Complexes
Research on iron(II) complexes with 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands has revealed a complex interplay between spin-crossover and crystallographic phase changes. This study has implications for the development of molecular materials with switchable properties (Cook et al., 2015).
Selective Detection of Hg2+ and Ni2+ Ions
The reaction of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, including (pyridine-2-yl)methanamine, has been explored for the selective detection of Hg2+ and Ni2+ ions. This research contributes to the development of new materials for metal ion sensing (Aggrwal et al., 2021).
Ir-Catalyzed Asymmetric Transfer Hydrogenation Reaction
A new ligand, based on (S)-N-(2-(tert-butylsulfinyl)benzyl)-1-(pyridin-2-yl)methanamine sulfoxide, has been developed for Ir(I)-catalyzed asymmetric transfer hydrogenation reactions. This research is important for advancing the field of asymmetric catalysis (Tang et al., 2012).
Ligand Exchange and Spin State Equilibria
The study of Fe(II) complexes based on pentadentate ligands like N4Py and tetradentate ligand Bn-N3Py has provided insights into ligand exchange and spin state equilibria in aqueous media. This research contributes to our understanding of the behavior of metal complexes in different environments (Draksharapu et al., 2012).
特性
IUPAC Name |
(2-methylsulfonylpyridin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-6(5-8)2-3-9-7;/h2-4H,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICNPXSWEDIGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
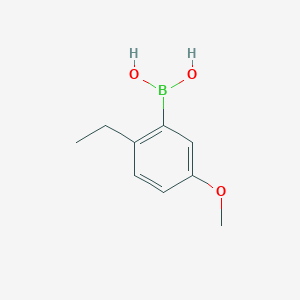


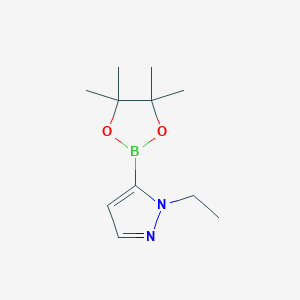

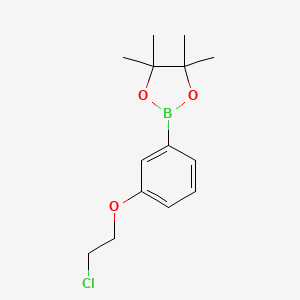
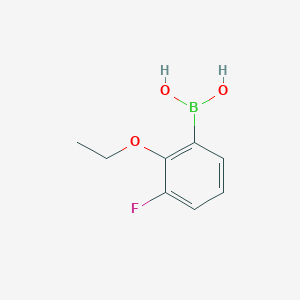


![4,6-Difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1422126.png)
